

Biological activity screening of derivatives of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

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Compound of Interest

Compound Name: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

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Comparative Analysis of the Biological Activity of Tetrahydrofuran Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of N-substituted tetrahydrofurfurylamine derivatives, presenting a comparative analysis of their potential antimicrobial and anticancer activities. Due to a lack of available data on the specific derivatives of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, this guide focuses on structurally related N-substituted tetrahydrofuran-2-ylmethylamine analogs to provide representative insights into the bioactivity of this class of compounds.

This guide offers an objective comparison of the biological performance of various N-substituted tetrahydrofuran-2-ylmethylamine derivatives, supported by experimental data from published research. It includes detailed methodologies for key biological assays and visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships within this compound class.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of a series of synthesized N-substituted tetrahydrofuran-2-ylmethylamine derivatives. These compounds share a common tetrahydrofurfurylamine core, with variations in the N-substituent, which significantly influences their biological potency.

Table 1: Antibacterial Activity of N-Substituted Tetrahydrofuran-2-ylmethamine Derivatives

The antibacterial activity of the synthesized compounds was evaluated against Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined.^[1]

Compound ID	N-Substituent	S. aureus MIC (μmoles/L)	E. coli MIC (μmoles/L)
5a	N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide	> 50	> 50
5b	N-methyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide	> 50	> 50
5c	N-ethyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide	12.69 ± 1.54	25.38 ± 2.11
5d	N-propyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide	> 50	> 50
5e	N-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide	> 50	> 50
5f	N-benzyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide	> 50	> 50
Ciprofloxacin (Standard)	-	9.33 ± 0.76	4.66 ± 0.43

Data presented is representative of findings for this class of compounds and is sourced from a study on N-substituted tetrahydrofuran-2-ylmethylaniline derivatives.[\[1\]](#)

Table 2: Anticancer Activity of a Tetrahydrofuran Analog of FR901464

The antiproliferative activity of a synthesized tetrahydrofuran analog of the natural product FR901464 was assessed against several human cancer cell lines. The GI₅₀ value, the concentration of the compound that causes 50% growth inhibition, was determined.[\[2\]](#)

Compound	HCT-116 (colon) GI ₅₀ (μM)	LS174T (colon) GI ₅₀ (μM)	A549 (lung) GI ₅₀ (μM)
Tetrahydrofuran Analog 1	1.8	3.1	2.5
Meayamycin (MAMA)	0.0012	0.0021	0.0015
Doxorubicin (DOX)	0.035	0.041	0.029

Data is sourced from a study on a specific tetrahydrofuran analog and is presented to illustrate the potential anticancer activity of complex molecules containing the tetrahydrofuran motif.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below to ensure reproducibility and facilitate the design of similar experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method in 96-well microtiter plates.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Procedure:

- Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland

standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. The suspension is then diluted to a final concentration of 5×10^5 CFU/mL in the test wells.

- **Compound Dilution:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in MHB in the wells of a 96-well plate.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Controls:** Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.^{[8][9][10][11]}

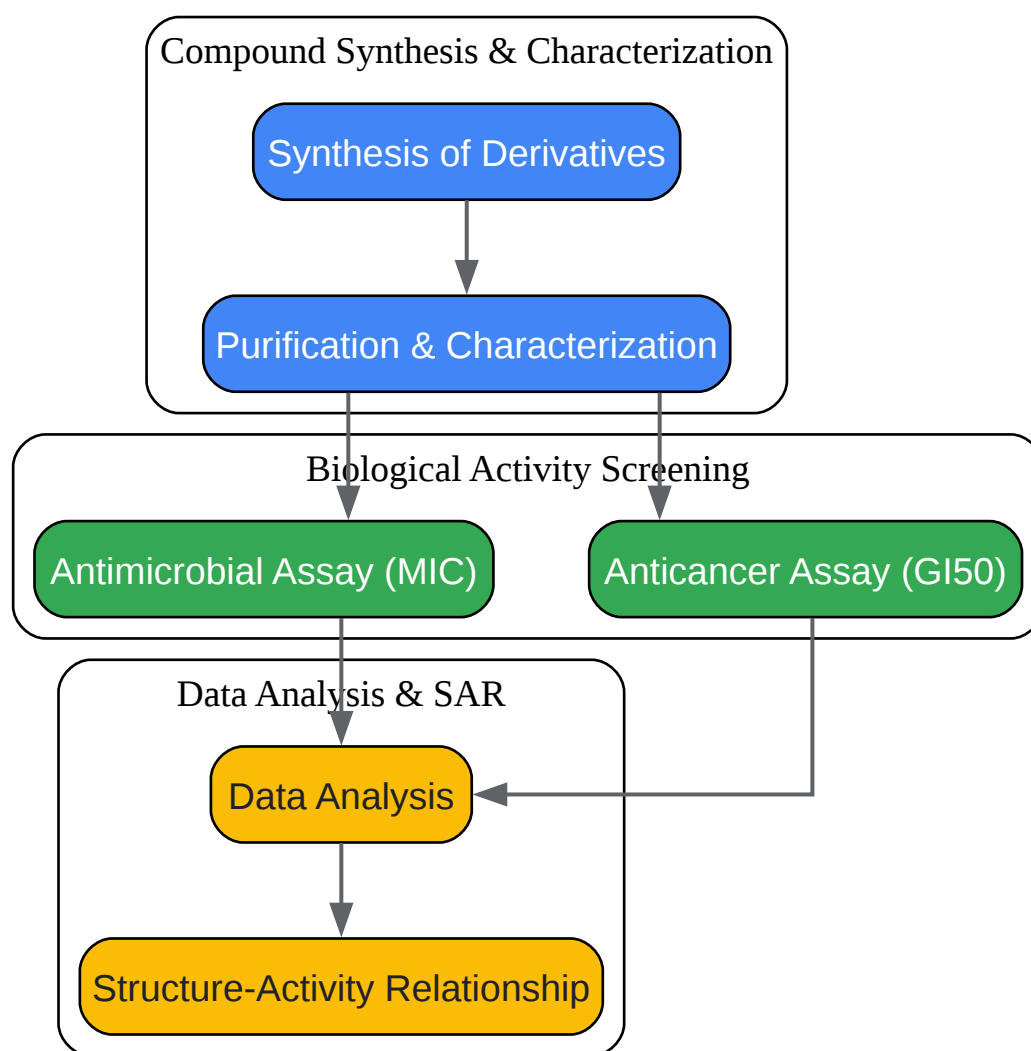
Procedure:

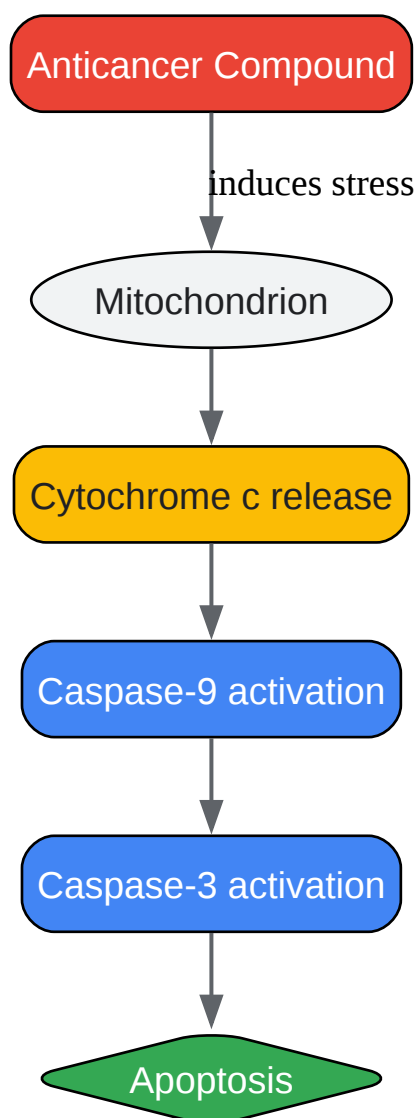
- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (or IC50) value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for biological activity screening and a simplified signaling pathway that could be a target for anticancer compounds.





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